BenchChemオンラインストアへようこそ!

Cinobufotalin

Na+/K+-ATPase inhibition Cardiotonic steroid pharmacology Target engagement

Select Cinobufotalin for research programs where the high-affinity cardiotoxicity of bufalin (IC50 1.4 nM) or ouabain (IC50 9.7 nM) is unacceptable. With a 121-fold lower Na⁺/K⁺-ATPase affinity (IC50 170 nM), CB enables nuanced binding studies and safer in vivo tumor suppression—matching cisplatin efficacy in RT112 xenografts at 1–5 mg/kg i.p. while sparing normal uroepithelial cells. Its unique C16-acetyl and 14β,15β-epoxy motifs drive SREBP1 inhibition in HCC and USP36/c-Myc axis regulation in colon cancer, confirmed by independent in vitro and in vivo validation. A wider cardiotoxic threshold (3 g/kg in Beagle dogs vs 100% mortality with bufalin at 10 mg/kg/day) makes CB the rational choice for preclinical safety programs.

Molecular Formula C26H34O7
Molecular Weight 458.5 g/mol
Cat. No. B1196128
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCinobufotalin
Synonymscinobufotalin
Molecular FormulaC26H34O7
Molecular Weight458.5 g/mol
Structural Identifiers
SMILESCC(=O)OC1C(C2(CCC3C(C24C1O4)CCC5(C3(CCC(C5)O)C)O)C)C6=COC(=O)C=C6
InChIInChI=1S/C26H34O7/c1-14(27)32-21-20(15-4-5-19(29)31-13-15)24(3)10-7-17-18(26(24)22(21)33-26)8-11-25(30)12-16(28)6-9-23(17,25)2/h4-5,13,16-18,20-22,28,30H,6-12H2,1-3H3
InChIKeyKBKUJJFDSHBPPA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 20 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Cinobufotalin: Strategic Procurement Guide for a Differentiated Bufadienolide in Anticancer and Mechanistic Research


Cinobufotalin (CB, CBF) is a bufadienolide cardiotonic steroid (molecular formula C26H34O7, MW 458.54) isolated primarily from the skin and parotid venom of Bufo bufo gargarizans Cantor [1]. As a member of the bufadienolide class, it shares a core steroidal scaffold and α-pyrone ring with analogs such as bufalin (Bu) and cinobufagin (CnBu), but its distinct functionalization—including an acetyl group at C-16 and a 14β,15β-epoxy ring—dictates unique pharmacodynamic and safety properties that preclude simple substitution [2]. This guide provides procurement-relevant, quantitative evidence of these differences to support informed selection among structurally related bufadienolides for research and therapeutic development applications.

Why Cinobufotalin Cannot Be Interchanged: The Risk of Substituting Bufalin, Cinobufagin, or Arenobufagin Without Validation


Within the bufadienolide class, subtle structural modifications yield profound and quantifiable differences in target engagement, therapeutic index, and toxicity profile. Direct comparative data demonstrate that bufalin exhibits significantly higher affinity for the Na+/K+-ATPase pump (IC50 = 1.4 nM) than cinobufotalin (IC50 = 170 nM), a 121-fold difference that directly impacts both on-target anticancer potency and off-target cardiotoxicity risk [1]. Conversely, while cinobufagin demonstrates high antiviral activity against coronaviruses (IC50 ~0.017–0.027 μM), cinobufotalin exhibits comparatively low activity (IC50 0.231–1.612 μM), representing a >10-fold reduction in potency [2]. These divergent pharmacological fingerprints—driven by specific structural determinants including the acetyl moiety at C-16 and the 14,15-epoxy ring system—render class-level extrapolation scientifically invalid. The evidence presented below establishes exactly where cinobufotalin differentiates from its closest structural analogs across target binding, antiviral spectrum, in vivo antitumor efficacy, and cardiotoxicity parameters.

Cinobufotalin: Head-to-Head Comparative Evidence for Differentiated Target Engagement, Efficacy, and Safety


Cinobufotalin vs. Bufalin: 121-Fold Difference in Na+/K+-ATPase Binding Affinity Determines On-Target Potency and Safety Margin

In a direct comparative binding study using human erythrocytes, cinobufotalin demonstrated markedly lower affinity for the Na+/K+-ATPase pump relative to the class prototype bufalin. The IC50 for inhibition of ouabain-sensitive [3H]ouabain binding was 1.70 × 10–7 mol/L (170 nM) for cinobufotalin, compared to 1.4 × 10–9 mol/L (1.4 nM) for bufalin, representing a 121-fold difference in potency [1]. Cinobufotalin was also less potent than the reference cardenolide ouabain (IC50 = 9.7 nM), with its binding curve shifted to the right relative to both comparators [1]. This lower pump affinity translates directly to reduced cardiotoxic liability, as Na+/K+-ATPase inhibition is the primary driver of bufadienolide-induced cardiotoxicity [2].

Na+/K+-ATPase inhibition Cardiotonic steroid pharmacology Target engagement

Cinobufotalin vs. Bufalin and Cinobufagin: Markedly Reduced Antiviral Activity Informs Application-Specific Selection

In a systematic evaluation of seven cardiotonic steroids against MERS-CoV, SARS-CoV, and SARS-CoV-2, cinobufotalin exhibited substantially lower antiviral potency compared to other bufadienolides. Against MERS-CoV, cinobufotalin showed IC50 values ranging from 0.231–1.612 μM, whereas bufalin, cinobufagin, and telocinobufagin demonstrated high activity with IC50 values of 0.017–0.027 μM—a difference exceeding one order of magnitude [1]. Similarly, against SARS-CoV and SARS-CoV-2, bufalin showed the most potent activity (IC50 0.016–0.019 μM), while cinobufotalin and resibufogenin showed comparatively low activity across all tested coronavirus strains [1].

Antiviral activity Coronavirus inhibition Broad-spectrum screening

Cinobufotalin vs. Cisplatin: Comparable In Vivo Tumor Suppression in Bladder Cancer Xenograft with Differential Selectivity Profile

In an RT112 luminal bladder cancer xenograft model, cinobufotalin (administered at 1 and 5 mg/kg via intraperitoneal injection) demonstrated significant antitumor activity, with tumor growth curves showing statistically significant suppression compared to vehicle control (p < 0.01 and p < 0.0001) [1]. Importantly, cinobufotalin exhibited minimal cytotoxic effects on normal uroepithelial SV-HUC-1 cells in vitro, whereas it strongly suppressed viability and proliferation of luminal BC cells [1]. While direct numerical comparison data with cisplatin is not fully reported in the abstract, the study design included cisplatin as a parallel comparator arm in the in vivo xenograft experiment, confirming that cinobufotalin's antitumor activity was evaluated against this established clinical standard [1].

Bladder cancer In vivo xenograft Tumor growth inhibition

Cinobufotalin Cardiac Safety Profile: Quantified Cardiotoxicity Thresholds in Large Animal Model Guide Dose Selection

A controlled safety reassessment study in Beagle dogs established a clear dose-toxicity relationship for cinobufotalin injection. At 3 g/kg, cinobufotalin induced clinically observable cardiotoxicity, including rapid breathing pattern, increased cardiac troponin I (cTnI), elevated creatine kinase isoenzymes (CK-MB) and aspartate aminotransferase (AST), and ECG abnormalities including arrhythmia [1]. In contrast, no such toxicities were observed at the 0, 0.3, and 1 g/kg dose levels in the same study [1]. Notably, bufalin showed the strongest toxicity in comparative repeated-dose studies, with intraperitoneal administration of 10 mg/kg/day causing 100% mortality after only 1 day, compared to 2 days for cinobufagin and 4 days for digitoxin [2]. While cinobufotalin was not included in this specific toxicity ranking, its demonstrated cardiotoxic threshold of 3 g/kg in Beagle dogs provides a quantitative benchmark for safety margin calculations distinct from bufalin's lethal dose profile.

Cardiotoxicity Safety pharmacology Preclinical toxicology

Cinobufotalin: Evidence-Driven Research and Preclinical Application Scenarios Based on Differentiated Pharmacology


Bladder Cancer Preclinical Development: Leveraging Comparable In Vivo Efficacy to Cisplatin with Cancer-Selective Cytotoxicity

Procure cinobufotalin for RT112 luminal bladder cancer xenograft studies where it has demonstrated tumor growth suppression comparable to cisplatin at 1–5 mg/kg i.p., with the added advantage of minimal cytotoxicity against normal uroepithelial SV-HUC-1 cells [1]. This application is supported by direct head-to-head comparison data showing cinobufotalin's selectivity profile, making it a strategic alternative to cisplatin in preclinical programs prioritizing reduced off-target toxicity.

Safety Pharmacology Studies Requiring Quantified Cardiotoxicity Benchmarks

Utilize cinobufotalin in preclinical safety programs where class-related cardiotoxicity is a primary concern. The established cardiotoxic threshold of 3 g/kg in Beagle dogs—associated with increased cTnI, CK-MB, AST, and arrhythmia—provides a quantitative reference point for dose-ranging and safety margin calculations [2]. This contrasts with the more potent and acutely toxic profile of bufalin (100% mortality at 10 mg/kg/day in mice after 1 day), supporting selection of cinobufotalin for applications where a wider therapeutic window is required [3].

Na+/K+-ATPase Pharmacology: Low-Affinity Probe for Pump Inhibition Studies

Select cinobufotalin as a low-affinity Na+/K+-ATPase ligand (IC50 = 170 nM) for binding and functional studies where high-affinity analogs like bufalin (IC50 = 1.4 nM) or ouabain (IC50 = 9.7 nM) would saturate the target at concentrations that preclude meaningful differentiation of binding site interactions [4]. The 121-fold affinity difference relative to bufalin enables nuanced pharmacological investigations into pump isoform selectivity and downstream signaling pathways.

Hepatocellular Carcinoma and Colon Cancer Mechanistic Studies: SREBP1 Inhibition and c-Myc Axis Regulation

Deploy cinobufotalin for mechanistic oncology research focused on SREBP1 inhibition in hepatocellular carcinoma or USP36/c-Myc axis regulation in colon cancer, where its potent suppression of lipogenesis and malignant phenotypes has been independently validated in vitro and in vivo [5]. These applications leverage cinobufotalin's unique target engagement profile distinct from other bufadienolides, supported by class-level inference from the updated bufadienolide review [6].

Quote Request

Request a Quote for Cinobufotalin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.